Ilexoside D
Overview
Description
Ilexoside D is a triterpenoid saponin isolated from the roots of Ilex pubescens Hook. et Arn., a plant belonging to the Aquifoliaceae family. This compound has garnered significant attention due to its potent anticoagulant and antithrombotic activities . It is known for its ability to inhibit platelet aggregation and prolong bleeding time, making it a valuable agent in the study of blood coagulation and related disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ilexoside D is primarily isolated from natural sources rather than synthesized chemically. The extraction process involves the following steps:
Collection and Drying: The roots of Ilex pubescens are collected and dried.
Extraction: The dried roots are subjected to methanol extraction to obtain a crude extract.
Fractionation: The crude extract is fractionated using various chromatographic techniques, such as column chromatography, to isolate this compound.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Ilexoside D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed to yield aglycone and sugar moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Hydrolysis: Acidic or enzymatic hydrolysis can be employed to break the glycosidic bonds.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Hydrolysis Products: Aglycone and sugar moieties.
Scientific Research Applications
Ilexoside D has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of triterpenoid saponins and their chemical properties.
Biology: Investigated for its effects on platelet aggregation and blood coagulation.
Medicine: Explored for its potential therapeutic applications in treating thrombotic disorders and other cardiovascular diseases
Industry: Utilized in the development of anticoagulant agents and related pharmaceutical products.
Mechanism of Action
Ilexoside D exerts its effects primarily through the inhibition of tissue factor activity and platelet aggregation. It prolongs bleeding time and whole blood recalcified clotting time by inhibiting the activity of tissue factor, a key initiator of the coagulation cascade . Additionally, this compound inhibits platelet aggregation induced by adenosine diphosphate and thrombin, further contributing to its anticoagulant properties .
Comparison with Similar Compounds
Pubescenosides E–K: These are other triterpenoid saponins isolated from Ilex pubescens with similar anti-inflammatory and anticoagulant activities.
Oleanolic Acid Glycosides: These compounds share structural similarities with Ilexoside D and exhibit comparable biological activities.
Uniqueness: this compound stands out due to its potent inhibition of tissue factor activity and its ability to prolong bleeding time without significantly affecting plasma recalcified clotting time . This unique combination of properties makes it a valuable compound for studying blood coagulation and developing anticoagulant therapies.
Properties
IUPAC Name |
(1R,2S,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O13/c1-20-10-15-41(35(48)49)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-34-31(27(44)22(43)19-51-34)54-33-30(47)29(46)28(45)23(18-42)52-33/h8,20,22-34,42-47,50H,9-19H2,1-7H3,(H,48,49)/t20-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31+,32+,33-,34-,37-,38+,39+,40+,41-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDDWIKJZNNKBQ-FGIVEGHUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1(C)O)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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